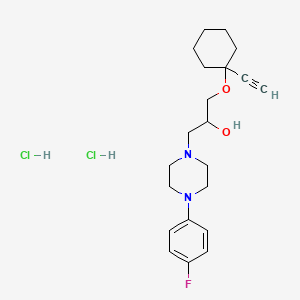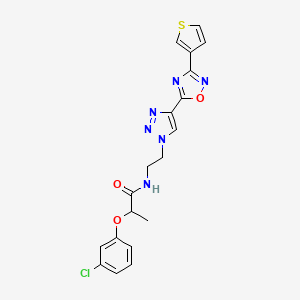
2-(3-chlorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a thiophene ring, an oxadiazole ring, and a triazole ring. These functional groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the appropriate precursors, followed by cyclization to form the oxadiazole and triazole rings.Molecular Structure Analysis
The presence of multiple heterocyclic rings (thiophene, oxadiazole, and triazole) in the compound suggests that it might have a rigid and planar structure. These rings could participate in π-π stacking interactions, which could be important in its interactions with other molecules.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. However, the presence of the chlorophenoxy group suggests that it might undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple heterocyclic rings and a chlorophenoxy group in this compound suggests that it might be relatively non-polar and could have low solubility in water.Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Azole derivatives synthesized from propanehydrazide and its N′-phenylcarbamoyl derivatives exhibited significant antibacterial activity against Rhizobium radiobacter, indicating potential applications in the development of new antibacterial agents (Tumosienė et al., 2012).
Antioxidant and Anticancer Activity
- Novel derivatives of propanehydrazide showed antioxidant activity higher than that of ascorbic acid. Specific compounds identified were highly cytotoxic against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting a potential role in cancer therapy (Tumosienė et al., 2020).
Synthesis of Hybrid Molecules and Biological Activities
- The synthesis of new hybrid molecules containing azole moieties, and their subsequent testing revealed antimicrobial, antilipase, and antiurease activity. These findings suggest the potential use of such compounds in combating microbial infections and metabolic disorders (Ceylan et al., 2014).
Structural Characterization and Applications
- The structural characterization of thiazole derivatives indicates potential applications in molecular design for various biological activities. Understanding the conformation and crystalline structure of these compounds can aid in designing more effective drugs (Kariuki et al., 2021).
Antimicrobial and Antifungal Activities
- Novel derivatives of 2-methylbenzimidazole containing oxadiazole or triazole heterocycles were tested for antimicrobial activity, with some compounds showing significant efficacy. This highlights their potential as leads in developing new antimicrobial agents (Tien et al., 2016).
Antifungal and Apoptotic Effects Against Candida Species
- Triazole-oxadiazole compounds exhibited potent antifungal activity against various Candida species, with some also showing apoptotic effects. These compounds could be explored further as antifungal agents, particularly for infections resistant to standard treatments (Çavușoğlu et al., 2018).
Potential Inhibitors of Urease
- A novel series of bi-heterocyclic propanamides showed significant inhibitory activity against the urease enzyme, coupled with low cytotoxicity. These findings suggest their potential as therapeutic agents targeting urease-related disorders (Abbasi et al., 2020).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3S/c1-12(28-15-4-2-3-14(20)9-15)18(27)21-6-7-26-10-16(23-25-26)19-22-17(24-29-19)13-5-8-30-11-13/h2-5,8-12H,6-7H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVGUZPRDDYWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3)OC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

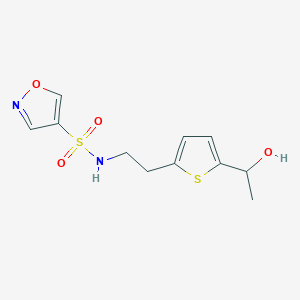
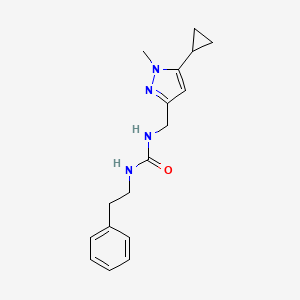
![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
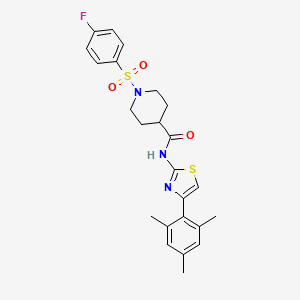
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)
![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)
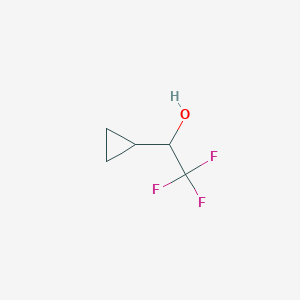
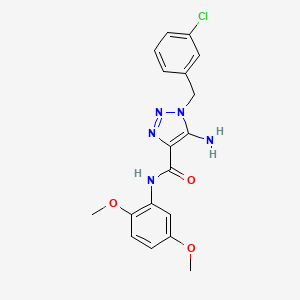
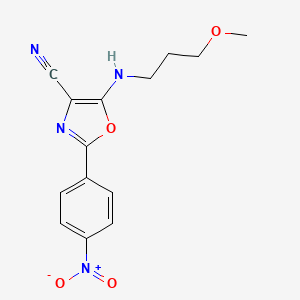
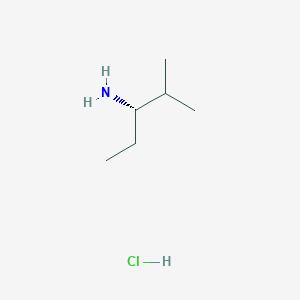
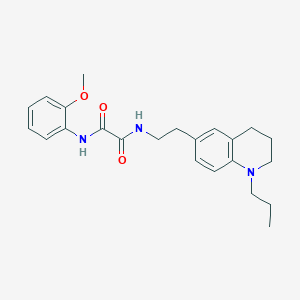
![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)
![9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2405353.png)
